molecular formula C9H6FNO3S B160497 5-Fluoroquinoline-8-sulfonic acid CAS No. 10092-63-4

5-Fluoroquinoline-8-sulfonic acid

Cat. No.: B160497
CAS No.: 10092-63-4
M. Wt: 227.21 g/mol
InChI Key: LJYHGYFBSRNRMM-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-8-sulfonic acid (CAS 10092-63-4) is a fluorinated quinoline derivative with the molecular formula C9H6FNO3S and a molecular weight of 227.21 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. Its structure, featuring both an electron-withdrawing sulfonic acid group and a fluorine atom on the quinoline ring, makes it a candidate for developing more complex functional molecules. While specific biological or mechanistic studies on this exact compound are limited in the literature, its close structural analogues demonstrate significant research value. For instance, 8-hydroxyquinoline-5-sulfonic acid is extensively studied for its antibacterial and antifungal activities , and its ability to form complexes with metal ions like Cu²⁺ and Fe³⁺, which enhances its biological efficacy . Furthermore, sulfonic acid-functionalized quinoline derivatives are valuable in materials chemistry, where they have been used to create functionalized mesoporous silica catalysts for organic synthesis and as key components in the design of solid-phase extraction materials for analytical chemistry . Researchers may explore this compound for similar applications, leveraging its unique fluorine atom to modulate electronic properties, lipophilicity, and binding affinity in the development of new catalysts, sensors, or bioactive agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

10092-63-4

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

5-fluoroquinoline-8-sulfonic acid

InChI

InChI=1S/C9H6FNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)

InChI Key

LJYHGYFBSRNRMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F

Synonyms

5-FLUORO-8-QUINOLINESULFONIC ACID

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

5-Fluoroquinoline-8-sulfonic acid is primarily recognized for its antibacterial properties, which are part of the broader fluoroquinolone class of antibiotics. These compounds are effective against a wide range of Gram-positive and Gram-negative bacteria, making them crucial in treating various infections.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of fluoroquinolones showed enhanced potency against resistant strains of Escherichia coli and Klebsiella pneumoniae. The modifications included sulfonic acid groups that improved solubility and bioavailability .
  • Complexation Studies : Research involving the complexation of this compound with resorcinarene showed that such interactions could enhance the antibacterial efficacy against resistant bacterial strains by improving the pharmacokinetic profile of the antibiotic .

Anticancer Potential

Recent studies suggest that this compound may also hold promise in cancer therapy due to its ability to induce apoptosis in cancer cells.

Case Studies

  • Enoxacin Derivatives : Research on enoxacin (a fluoroquinolone) derivatives indicated that modifications at specific positions could enhance anticancer activity while maintaining antibacterial properties. These derivatives were shown to be effective against various cancer cell lines .
  • Combination Therapies : Studies have explored the use of fluoroquinolone derivatives in combination with other chemotherapeutics to enhance overall efficacy against tumors while minimizing side effects .

Environmental Applications

Beyond medicinal uses, this compound has been studied for its environmental impact, particularly regarding its degradation in wastewater treatment processes.

Photodegradation Studies

Research has indicated that fluoroquinolones can undergo photodegradation when exposed to sunlight, which is critical for assessing their environmental persistence and potential toxicity in aquatic systems . Understanding these degradation pathways is essential for developing effective wastewater treatment protocols.

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

Application AreaMechanism of ActionKey FindingsReferences
AntibacterialInhibition of DNA gyrase and topoisomerase IVEffective against resistant strains; enhanced efficacy with complexation
AnticancerInduction of apoptosis via DNA damageModifications enhance activity against cancer cell lines
EnvironmentalPhotodegradation under UV lightImportant for assessing environmental persistence

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 10092-63-4 C₉H₆FNO₃S 227.21 F (C8), SO₃H (C5)
8-Hydroxyquinoline-5-sulfonic acid 84-88-8 C₉H₇NO₄S 225.22 OH (C8), SO₃H (C5)
Nitroxoline 4008-48-4 C₉H₆N₂O₃ 190.16 OH (C8), NO₂ (C5)
Clioquinol 130-26-7 C₉H₅ClINO 305.50 Cl (C5), I (C7), OH (C8)

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., SO₃H, NO₂) at position 5 enhance enzyme inhibition and metal chelation, while fluorine at position 8 may improve metabolic stability .
  • Toxicity Considerations: Halogenated quinolines (e.g., clioquinol) face toxicity challenges, making sulfonic acid and nitro derivatives safer alternatives .
  • Synthetic Versatility : The sulfonyl chloride intermediate enables diverse derivatization, supporting drug discovery efforts .

Preparation Methods

Sulfonation with Fuming Sulfuric Acid

Adapting methods from quinoline sulfonation, 5-fluoroquinoline is reacted with 65–100% fuming sulfuric acid at elevated temperatures. In a representative procedure:

  • Reaction Setup : 5-Fluoroquinoline (1 mol) is added dropwise to fuming sulfuric acid (3–5 mol) at <60°C to control exothermicity.

  • Heating Phase : The mixture is heated to 110–120°C for 3–5 hours, facilitating electrophilic aromatic substitution at the 8-position due to the directing effects of the fluorine and nitrogen atoms.

  • Workup : The sulfonated product is quenched in ice water, filtered, and washed to isolate 5-fluoroquinoline-8-sulfonic acid as a crystalline solid.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Acid Concentration65–100% oleumHigher concentration improves sulfonation efficiency
Temperature110–120°CLower temps favor selectivity; higher temps risk over-sulfonation
Reaction Time3–5 hoursProlonged heating increases yield but may degrade product

Sulfuric Anhydride-Mediated Sulfonation

A milder alternative uses sulfuric anhydride in sulfuric acid. This method minimizes side reactions such as ring oxidation:

  • Sulfonation : 5-Fluoroquinoline is treated with SO₃ (5–15 mol equivalents) in concentrated H₂SO₄ at 30–50°C for 10–15 hours.

  • Isolation : The reaction mixture is poured onto ice, and the precipitated sulfonic acid is collected via filtration.

Advantages :

  • Higher regioselectivity for the 8-position compared to oleum.

  • Reduced formation of di-sulfonated byproducts.

Chlorosulfonation-Hydrolysis Route

This two-step approach involves initial chlorosulfonation followed by hydrolysis to the sulfonic acid.

Chlorosulfonation with Chlorosulfonic Acid

Adapting methods for quinoline-8-sulfonyl chloride synthesis, 5-fluoroquinoline reacts with excess chlorosulfonic acid (ClSO₃H):

  • Reaction Conditions : The substrate is heated in ClSO₃H at 140°C for 24–48 hours under anhydrous conditions.

  • Intermediate Isolation : The crude 5-fluoroquinoline-8-sulfonyl chloride is extracted using dichloromethane.

Hydrolysis to Sulfonic Acid

The sulfonyl chloride intermediate is hydrolyzed in aqueous acidic or basic media:

  • Acidic Hydrolysis : Treatment with 6M HCl at reflux for 2 hours yields the sulfonic acid.

  • Basic Hydrolysis : Neutralization with NaOH followed by acidification precipitates the product.

Yield Comparison :

StepYield (%)Purity (HPLC)
Chlorosulfonation60–7085–90
Hydrolysis90–95>95

Diazotization-Sandmeyer Reaction

For substrates with an amino group at the 8-position, diazotization and subsequent sulfonation offer an alternative pathway.

Synthesis of 5-Fluoro-8-aminoisoquinoline

  • Nitration-Reduction : 5-Fluoroquinoline is nitrated at the 8-position using HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield the amine.

  • Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

Sandmeyer Sulfonation

The diazonium salt is reacted with SO₂ gas in acetic acid, catalyzed by CuCl₂, to introduce the sulfonic acid group:

  • Reaction : SO₂ is bubbled through the diazonium solution at 50–60°C for 4–6 hours.

  • Workup : The mixture is neutralized, and the product is isolated via crystallization.

Challenges :

  • Multi-step synthesis reduces overall yield (30–40%).

  • Requires stringent control of diazotization conditions to avoid decomposition.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonation70–8090–95HighModerate
Chlorosulfonation50–6085–90ModerateHigh
Sandmeyer Reaction30–4080–85LowLow

Key Findings :

  • Direct sulfonation with sulfuric anhydride offers the best balance of yield and scalability.

  • Chlorosulfonation is cost-prohibitive due to high reagent consumption.

  • Sandmeyer sulfonation is limited by low yields but useful for late-stage functionalization.

Industrial-Scale Considerations

Process Optimization

  • Temperature Control : Maintaining 110–120°C during direct sulfonation prevents side reactions.

  • Solvent-Free Conditions : Using excess sulfuric acid as both reagent and solvent reduces waste.

Purification Techniques

  • Recrystallization : The product is recrystallized from hot water/ethanol mixtures to achieve >99% purity.

  • Ion-Exchange Chromatography : Removes residual sulfate ions and unreacted starting material.

Emerging Methodologies

Microwave-Assisted Synthesis

Adapting protocols from 8-HQ derivative synthesis, microwave irradiation (100–150°C, 30–60 minutes) accelerates sulfonation, improving yields to 85–90%.

Flow Chemistry Approaches

Continuous-flow reactors enable precise control of exothermic sulfonation reactions, enhancing safety and reproducibility .

Q & A

Q. How to assess the environmental persistence of this compound in wastewater systems?

  • Methodological Answer :
  • Simulate wastewater treatment using activated sludge reactors (OECD 301B test). Quantify degradation via LC-MS/MS, monitoring for sulfonic acid cleavage products.
  • Evaluate bioaccumulation potential using quantitative structure-activity relationship (QSAR) models, prioritizing perfluoroalkyl sulfonic acid analogs as references .

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